molecular formula C18H22BrNO2 B6067702 N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine

N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine

Cat. No.: B6067702
M. Wt: 364.3 g/mol
InChI Key: YKMFZEPWQCAERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine is a compound that belongs to the class of phenethylamines. This compound is known for its psychoactive properties and is often studied for its effects on the central nervous system. It exhibits high binding affinity for serotonin receptors, particularly the 5-HT2A receptor, which is associated with its hallucinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine typically involves the following steps:

    Bromination: The starting material, 2,4-dimethoxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 5-position.

    Reductive Amination: The brominated product is then subjected to reductive amination with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine involves its high affinity binding to the 5-HT2A serotonin receptor. This binding leads to the activation of the receptor, resulting in altered neurotransmitter release and subsequent hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and acetylcholine, which contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high binding affinity for the 5-HT2A receptor and its impact on multiple neurotransmitter systems make it a valuable compound for neurochemical and pharmacological research .

Properties

IUPAC Name

N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO2/c1-4-20(12-14-8-6-5-7-9-14)13-15-10-16(19)18(22-3)11-17(15)21-2/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMFZEPWQCAERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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